

Spectroscopic Profile of 2,2-Dimethylhexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylhexane**, a saturated acyclic hydrocarbon. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **2,2-Dimethylhexane** (C₈H₁₈), both ¹H and ¹³C NMR spectra offer distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,2-Dimethylhexane** is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for **2,2-Dimethylhexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.87	Triplet	3H	-CH ₃ (at C6)
~0.85	Singlet	9H	-C(CH ₃) ₃
~1.25	Multiplet	4H	-CH ₂ - (at C4 & C5)
~1.18	Triplet	2H	-CH ₂ - (at C3)

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

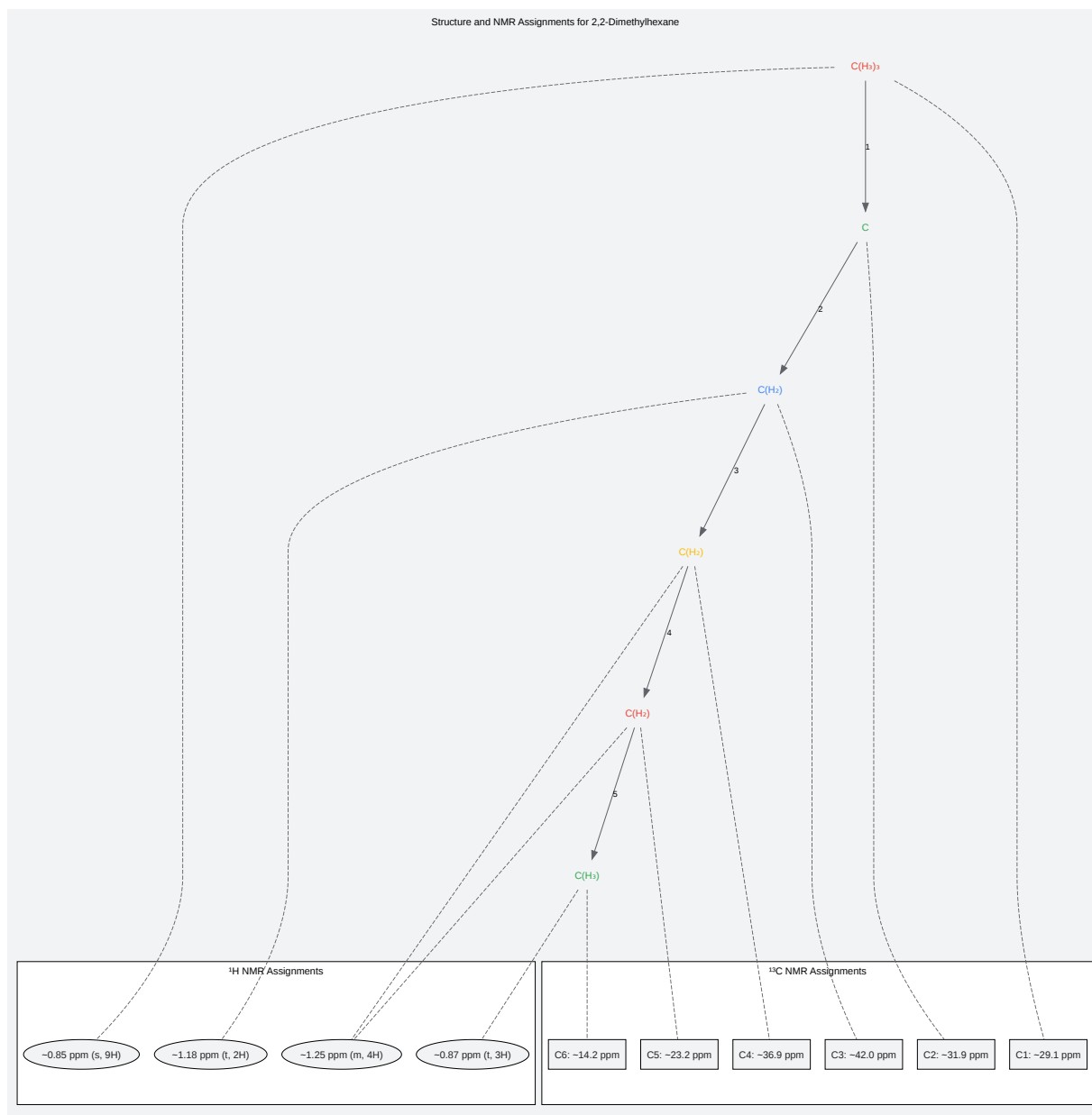
¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2,2-Dimethylhexane** displays six signals, consistent with the six distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for **2,2-Dimethylhexane**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~14.2	Primary (-CH ₃)	C6
~23.2	Secondary (-CH ₂)	C5
~29.1	Primary (-CH ₃)	C1 (3 equivalent carbons)
~31.9	Quaternary (-C-)	C2
~36.9	Secondary (-CH ₂)	C4
~42.0	Secondary (-CH ₂)	C3

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.



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Caption: Molecular structure of **2,2-Dimethylhexane** with ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-Dimethylhexane** is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations. The absence of significant absorptions in other regions indicates the lack of functional groups.^[1]

Table 3: IR Spectral Data for **2,2-Dimethylhexane**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2960-2850	Strong	C-H stretch (alkane)
1465	Medium	-CH ₂ - bend (scissoring)
1380-1365	Medium-Weak	-CH ₃ bend (umbrella)
~1368	Strong	Gem-dimethyl split

Note: Data obtained from various sources including the NIST WebBook.^{[2][3]}

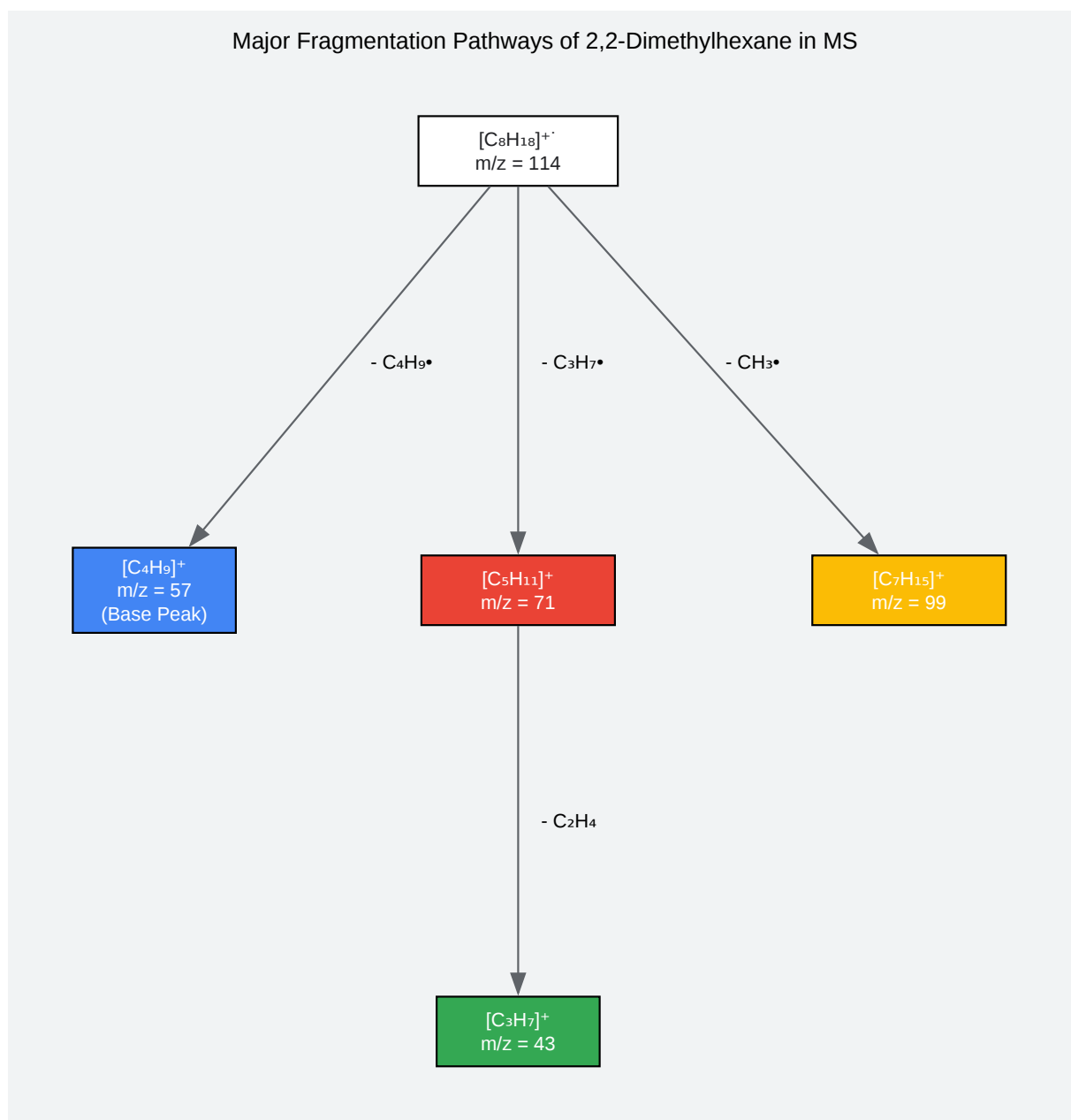
Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,2-Dimethylhexane** results in fragmentation of the molecular ion. The fragmentation pattern is a key identifier for the compound's structure. The molecular ion peak ($m/z = 114$) is often weak or absent due to the high stability of the resulting carbocation fragments.^{[4][5]}

Table 4: Mass Spectrometry Data for **2,2-Dimethylhexane**

m/z	Relative Abundance (%)	Fragment Ion
57	100	[C ₄ H ₉] ⁺ (tert-butyl cation)
43	~60	[C ₃ H ₇] ⁺ (propyl cation)
71	~30	[C ₅ H ₁₁] ⁺
99	~5	[M-15] ⁺ ([C ₇ H ₁₅] ⁺)
114	Very Low / Absent	[M] ⁺ ([C ₈ H ₁₈] ⁺)

The base peak at $m/z = 57$ corresponds to the highly stable tert-butyl cation, formed by cleavage of the C2-C3 bond.



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Caption: Key fragmentation pathways of **2,2-Dimethylhexane** in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-20 mg of **2,2-Dimethylhexane** in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbon.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals in the ^1H NMR spectrum.

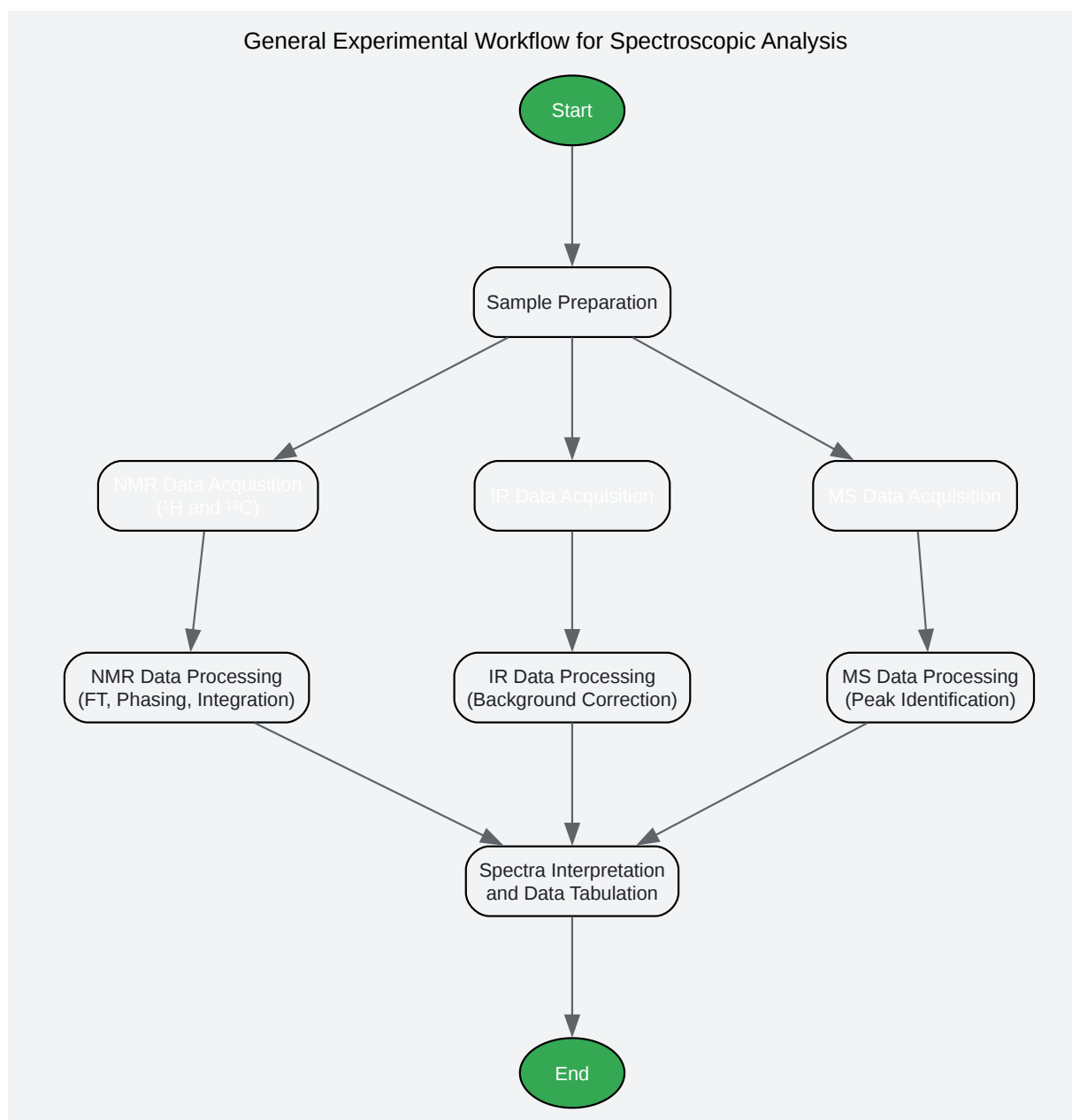
Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2,2-Dimethylhexane** is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[2\]](#)[\[6\]](#)
- **Instrument Setup:** Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Processing: Identify the major absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2,2-Dimethylhexane**, introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.^[7]
- Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a range of m/z values (e.g., 30-150 amu) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. Determine the base peak and the relative abundances of the other significant peaks.



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Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

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